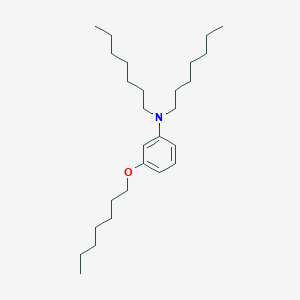
N,N-Diheptyl-3-(heptyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diheptyl-3-(heptyloxy)aniline: is an organic compound belonging to the class of aniline derivatives It is characterized by the presence of two heptyl groups attached to the nitrogen atom and a heptyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diheptyl-3-(heptyloxy)aniline typically involves the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline derivative.
Etherification: Finally, the heptyloxy group is introduced through an etherification reaction using heptyl alcohol and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation and etherification reactions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diheptyl-3-(heptyloxy)aniline can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are commonly used.
Substitution: Sodium amide in liquid ammonia is a typical reagent for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diheptyl-3-(heptyloxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diheptyl-3-(heptyloxy)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N,N-Diheptyl-3,4,9,10-perylenetetracarboxylic diimide: Another aniline derivative with similar structural features.
N,N-Diphenyl-3,4,9,10-perylenetetracarboxylic diimide: A related compound with phenyl groups instead of heptyl groups.
Uniqueness: N,N-Diheptyl-3-(heptyloxy)aniline is unique due to the presence of both heptyl and heptyloxy groups, which confer distinct chemical and physical properties compared to other aniline derivatives .
Properties
CAS No. |
547741-41-3 |
|---|---|
Molecular Formula |
C27H49NO |
Molecular Weight |
403.7 g/mol |
IUPAC Name |
3-heptoxy-N,N-diheptylaniline |
InChI |
InChI=1S/C27H49NO/c1-4-7-10-13-16-22-28(23-17-14-11-8-5-2)26-20-19-21-27(25-26)29-24-18-15-12-9-6-3/h19-21,25H,4-18,22-24H2,1-3H3 |
InChI Key |
MPFCOHBWDCXQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CCCCCCC)C1=CC(=CC=C1)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


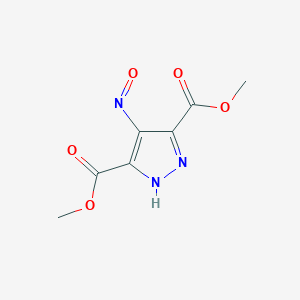
![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
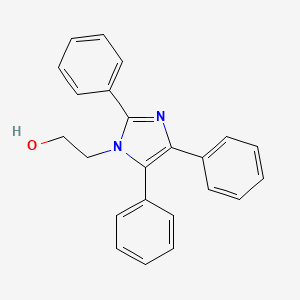
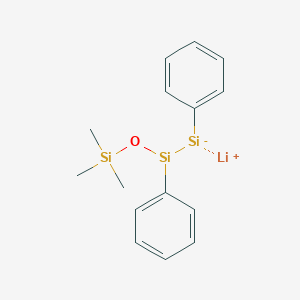
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
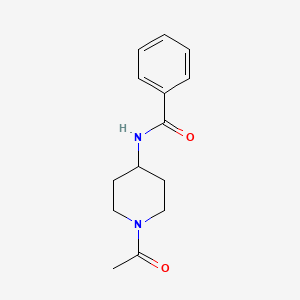
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)
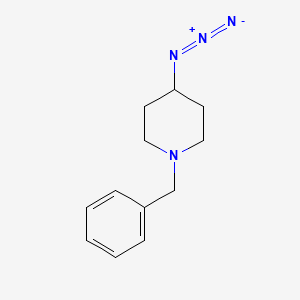
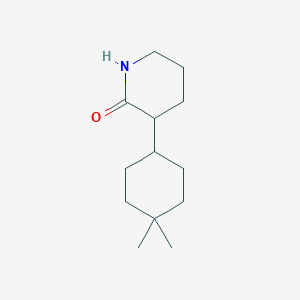
oxophosphanium](/img/structure/B14215597.png)
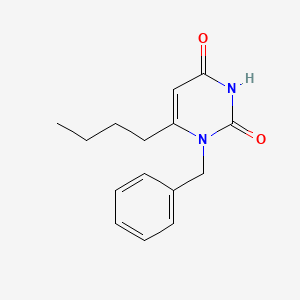
![Methanone, [3-(ethylthio)-4-(methylamino)phenyl]phenyl-](/img/structure/B14215601.png)
